Dichloromethylbenzene

Catalog No.
S567261
CAS No.
98-87-3
M.F
C7H6Cl2
C6H5CHCl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethylbenzene

CAS Number

98-87-3

Product Name

Dichloromethylbenzene

IUPAC Name

dichloromethylbenzene

Molecular Formula

C7H6Cl2
C6H5CHCl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(Cl)Cl

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
INSOL IN WATER
SOL IN DILUTE ALKALI
> 10% in ethanol
> 10% in ether
Soluble in most org solvents.
Solubility in water: none

Synonyms

Benzylidene chloride, (Dichloromethyl)benzene, Benzal chloride

Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl

The exact mass of the compound Dichloromethylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992)0.00 minsol in watersol in dilute alkali> 10% in ethanol> 10% in ethersoluble in most org solvents.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7915. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Dichloromethylbenzene, commonly known as benzal chloride (CAS: 98-87-3), is a geminal dichloride organochlorine compound utilized as a highly specific electrophilic building block and industrial precursor. Synthesized via the controlled side-chain radical chlorination of toluene, it serves as the critical intermediate bridging the mono-chlorinated (benzyl chloride) and tri-chlorinated (benzotrichloride) analogs [1]. In procurement and process chemistry, its primary value lies in its exact benzylic oxidation state, which allows for the targeted installation of benzylidene (>CH-Ph) groups and its direct, high-yield hydrolysis to benzaldehyde. Its distinct thermal profile, specific reactivity parameters, and gem-dichloro structure make it an irreplaceable precursor for downstream flavorants, fragrances, and specialized pharmaceutical intermediates where mono- or tri-alkylating agents would fail [2].

Attempting to substitute benzal chloride with its closest in-class analogs—benzyl chloride or benzotrichloride—results in fundamental synthetic failures due to the strict relationship between the degree of benzylic chlorination and the resulting oxidation state [1]. In hydrolysis workflows, substituting with benzyl chloride yields benzyl alcohol, while benzotrichloride yields benzoic acid, completely missing the target benzaldehyde product. Furthermore, benzal chloride exhibits unique kinetic behavior; unlike benzyl chloride, its hydrolysis is largely unaffected by standard nucleophilic catalysts like piperidine, meaning process conditions optimized for mono-alkylating agents will fail to activate the gem-dichloro center [2]. Consequently, exact procurement of the di-chlorinated form is mandatory for specific carbonyl-generating or double-bond-forming reactions.

Strict Oxidation State Control in Hydrolysis

The degree of chlorination on the toluene side-chain strictly dictates the chemical class of the resulting hydrolysis product. When subjected to aqueous hydrolysis under acidic (e.g., 100-200 °C, HCl) or alkaline conditions, benzal chloride hydrolyzes exclusively to benzaldehyde [1]. In contrast, the mono-chlorinated analog (benzyl chloride) hydrolyzes to benzyl alcohol, and the tri-chlorinated analog (benzotrichloride) hydrolyzes to benzoic acid [2]. This represents a 100% divergence in the functional group of the final product.

Evidence DimensionHydrolysis Product Identity
Target Compound DataYields Benzaldehyde (Aldehyde)
Comparator Or BaselineBenzyl chloride yields Benzyl alcohol; Benzotrichloride yields Benzoic acid
Quantified Difference100% divergence in resulting functional group class
ConditionsAqueous hydrolysis under thermal acidic or alkaline conditions

Buyers targeting benzaldehyde or cinnamic acid synthesis must procure the exact di-chlorinated intermediate, as analogs yield entirely different downstream chemical classes.

Mechanistic Divergence in Nucleophilic Catalytic Acceleration

Benzal chloride exhibits a distinct hydrolysis mechanism compared to its mono-chlorinated counterpart. Kinetic studies demonstrate that the hydrolysis rate of benzal chloride is independent of pH (0-14) and is unaffected by the addition of nucleophilic reagents such as 0.2 mol/L piperidine [1]. Conversely, the hydrolysis rate of benzyl chloride is accelerated approximately 100-fold by the exact same concentration of piperidine due to its susceptibility to SN2 attack [1].

Evidence DimensionHydrolysis Rate Acceleration by Piperidine (0.2 mol/L)
Target Compound DataNo appreciable rate acceleration (0x increase)
Comparator Or BaselineBenzyl chloride (approx. 100-fold rate increase)
Quantified Difference~100-fold difference in catalytic response
ConditionsAqueous hydrolysis at 12 °C with 0.2 mol/L piperidine

Process engineers cannot apply standard SN2 catalytic acceleration strategies to benzal chloride, dictating completely different reactor conditions and catalyst procurement.

Direct Access to Unsaturated Stilbene Cores via Reductive Coupling

The gem-dichloro structure of benzal chloride enables unique carbon-carbon bond formation. Under reductive homocoupling conditions (e.g., using sodium metal, or Pd/C with sodium formate), benzal chloride directly yields stilbene (C6H5-CH=CH-C6H5) [1]. If the mono-chlorinated benzyl chloride is used under similar reductive coupling conditions, the reaction yields bibenzyl (1,2-diphenylethane), lacking the central double bond[2].

Evidence DimensionReductive Homocoupling Product
Target Compound DataYields Stilbene (central C=C double bond)
Comparator Or BaselineBenzyl chloride yields Bibenzyl (central C-C single bond)
Quantified DifferenceFormation of an alkene (conjugated) vs. an alkane (unconjugated) linkage
ConditionsReductive coupling using sodium metal or Pd/C with reducing salts

Procuring the gem-dichloro compound is essential for the single-step synthesis of conjugated stilbene derivatives without requiring an expensive and low-yield secondary dehydrogenation step.

Thermal Differentiation for High-Purity Fractionation

Because benzal chloride is produced sequentially alongside benzyl chloride and benzotrichloride, thermal separation is critical for purity. Benzal chloride has a boiling point of 205 °C at standard atmospheric pressure. This provides a 26 °C separation margin from the mono-chlorinated impurity (benzyl chloride, BP 179 °C) and a 16 °C margin from the tri-chlorinated impurity (benzotrichloride, BP 221 °C)[1].

Evidence DimensionBoiling Point (°C at 100 kPa)
Target Compound Data205 °C
Comparator Or BaselineBenzyl chloride: 179 °C; Benzotrichloride: 221 °C
Quantified Difference26 °C gap from mono-chlorinated; 16 °C gap from tri-chlorinated
ConditionsStandard atmospheric pressure (100 kPa)

The distinct boiling point gaps allow for efficient fractional distillation, enabling buyers to procure highly pure benzal chloride free from cross-contaminating analogs that would ruin downstream product specificity.

Industrial Synthesis of High-Purity Benzaldehyde

Utilizing its specific hydrolysis pathway, benzal chloride is the premier choice for manufacturing benzaldehyde. When processed with aqueous hydrochloric acid at 100-200 °C, it yields benzaldehyde directly, avoiding the complex mixture of oxidation byproducts (such as benzoic acid) often associated with the direct catalytic oxidation of toluene[1].

Single-Step Synthesis of Stilbene Derivatives

In materials science, optical brightener manufacturing, and dye synthesis, benzal chloride is selected over mono-chlorinated analogs to directly form the conjugated C=C double bond of stilbenes. Reductive homocoupling of the gem-dichloro center bypasses the need to synthesize bibenzyl and subsequently dehydrogenate it, streamlining the production of fluorescent materials [2].

Production of Cinnamic Acid via Condensation Reactions

As an alternative to using pre-formed benzaldehyde, benzal chloride can be used directly in condensation reactions with sodium acetate (followed by acid hydrolysis) to synthesize cinnamic acid. This makes it a highly valuable, stable precursor for the flavor, fragrance, and pharmaceutical industries seeking to bypass the storage instability and auto-oxidation risks of liquid benzaldehyde [3].

Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes.
Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Liquid
Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS OILY LIQUID

XLogP3

3

Exact Mass

159.9846556 g/mol

Monoisotopic Mass

159.9846556 g/mol

Boiling Point

401 °F at 760 mmHg (EPA, 1998)
205 °C

Flash Point

198 °F (NTP, 1992)
93 °C
93 °C c.c.

Heavy Atom Count

9

Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.26 (EPA, 1998) - Denser than water; will sink
1.26
Relative density (water = 1): 1.26

LogP

log Kow= 3.217 (calculated)
3.22

Odor

PUNGENT ODOR
FAINT AROMATIC ODOR

Decomposition

when heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

2.48 °F (EPA, 1998)
-16.4 °C
-17 °C

UNII

222447TR16

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998)
0.47 [mmHg]
1 MM HG AT 35.4 °C
Vapor pressure, kPa at 35.4 °C: 0.13

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.

Other CAS

29797-40-8
98-87-3

Wikipedia

Benzal_chloride

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

CHLORINATION OF TOLUENE IN THE PRESENCE OF LIGHT & IN THE ABSENCE OF CATALYSTS THAT PROMOTE RING CHLORINATION.
Benzal chloride can be manufactured in 70% yield by chlorination with 2.0-2.2 moles of chlorine per mole toluene.
Benzal choride is ... formed by reaction of dichlorocarbene (CCl2) with benzene.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
Benzene, (dichloromethyl)-: ACTIVE
Benzene, dichloromethyl-: ACTIVE

Analytic Laboratory Methods

A method has been described for the determination of benzal chloride in workplace air, using gas chromatography after adsorption on a polymeric adsorbant & desorption with carbon tetrachloride. The minimal detectable concn was about 70 ug/cu m.
... A method for detecting traces of (dichloromethyl)benzene and other contaminants in benzaldehyde using high pressure liquid chromatography /is presented/.
... A gas-liquid chromatographic method for chlorinated toluene that would be suitable as the determination step in air monitoring /is reported/. /Chlorinated toluene/

Clinical Laboratory Methods

A gas chromatographic method with an electron capture detector was developed to determine chlorinated cmpd in tissue, fat & blood from rats fed waste site soil extract. Sensitivities for dichlorobenzenes & dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue & 0.4 ng/ml for blood. /Chlorinated cmpd/

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